REACTION_CXSMILES
|
[CH:1]1([C:7]#[N:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Cl[C:20]1[S:21][CH:22]=[CH:23][N:24]=1>C1(C)C=CC=CC=1>[S:21]1[CH:22]=[CH:23][N:24]=[C:20]1[C:1]1([C:7]#[N:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
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Name
|
|
Quantity
|
0.913 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)C#N
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC=1SC=CN1
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
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Details
|
the resulting mixture was stirred for 1 hr at 0° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm up from 0° C. to room temperature over 16 hrs
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with saturated aqueous NH4Cl (20 mL)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (60 mL
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica (gradient elution 2% to 12% EtOAc in Hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C1(CCCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.57 mmol | |
AMOUNT: MASS | 686 mg | |
YIELD: PERCENTYIELD | 42.7% | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |